beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid
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Overview
Description
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid: is an organosulfur compound known for its unique structure and potential applications in various fields. This compound contains a cyclopentamethylene ring, a benzylmercapto group, and a propionic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid typically involves the reaction of benzylmercaptan with cyclohexylideneacetates. One common method is the Michael addition of benzylmercaptan to ethyl cyclohexylideneacetate in the presence of boron trifluoride etherate . This reaction yields the desired compound after hydrolysis. Another method involves reacting lower alkyl cyclohexylideneacetates with benzylmercaptan in the presence of an alkali metal mercaptide, such as sodium or potassium benzylmercaptide, to improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzylmercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Substituted benzylmercapto derivatives.
Scientific Research Applications
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active polypeptides.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid involves its interaction with molecular targets through its thiol and carboxylic acid functional groups. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s ability to form disulfide bonds and participate in redox reactions is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
Thioglycolic acid: Contains a thiol and carboxylic acid group but lacks the cyclopentamethylene and benzyl groups.
Cysteine S-conjugates: Similar sulfur-containing compounds involved in biochemical pathways.
Sulfonimidates: Organosulfur compounds with different structural features and applications.
Uniqueness
Beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid is unique due to its combination of a cyclopentamethylene ring, benzylmercapto group, and propionic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-(1-benzylsulfanylcyclohexyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2S/c16-14(17)11-15(9-5-2-6-10-15)18-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTCXHQXYRYSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)SCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203667 |
Source
|
Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55154-80-8 |
Source
|
Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055154808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-(S-Benzylmercapto)-beta,beta-cyclopentamethylenepropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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